N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a benzothiazole ring fused with a pyrazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation and pain signaling.
Pharmacokinetics
They are metabolized in the liver and excreted through the kidneys .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain signaling, providing potential anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and 4-fluorobenzoic acid, the benzothiazole ring is formed through a cyclization reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately using 1,3-diketones and hydrazine derivatives.
Coupling Reaction: The benzothiazole and pyrazole intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.
Pharmacology: Investigation of its interactions with biological targets such as enzymes and receptors.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Exhibits anti-inflammatory activity.
Uniqueness
N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both fluorine and pyrazole moieties, which may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-7-6-9(17-18(7)2)12(19)16-13-15-11-8(14)4-3-5-10(11)20-13/h3-6H,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRUBLGWYDVSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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